Ethyl 5-carbamoyl-1-methyl-1H-pyrazole-4-carboxylate
Description
Ethyl 5-carbamoyl-1-methyl-1H-pyrazole-4-carboxylate (CAS 81303-52-8) is a pyrazole derivative characterized by a methyl group at position 1, a carbamoyl (-CONH₂) group at position 5, and an ethyl ester (-COOEt) at position 4 of the pyrazole ring. This compound is of interest due to its structural versatility, which allows for diverse applications in medicinal chemistry and agrochemical research. Pyrazole derivatives are known for their biological activities, including fungicidal and plant growth regulation properties, as seen in structurally related analogs .
Properties
IUPAC Name |
ethyl 5-carbamoyl-1-methylpyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3/c1-3-14-8(13)5-4-10-11(2)6(5)7(9)12/h4H,3H2,1-2H3,(H2,9,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPBLRFVLSZIMHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70857068 | |
| Record name | Ethyl 5-carbamoyl-1-methyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70857068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81303-52-8 | |
| Record name | Ethyl 5-(aminocarbonyl)-1-methyl-1H-pyrazole-4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81303-52-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-carbamoyl-1-methyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70857068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-carbamoyl-1-methyl-1H-pyrazole-4-carboxylate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. This intermediate is then subjected to further reactions to introduce the carbamoyl and ethyl ester groups . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-carbamoyl-1-methyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamoyl group to an amine.
Substitution: The ethyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce amines .
Scientific Research Applications
Medicinal Chemistry
Building Block for Bioactive Molecules
Ethyl 5-carbamoyl-1-methyl-1H-pyrazole-4-carboxylate serves as a versatile intermediate in the synthesis of various bioactive compounds. It has shown potential in the development of:
- Anti-inflammatory Agents : The compound may inhibit cyclooxygenase enzymes, which play a key role in inflammation.
- Anticancer Agents : Research indicates its ability to disrupt cancer cell proliferation by interacting with specific molecular targets, including kinases and DNA .
Case Study: Anticancer Activity
A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against several cancer cell lines, suggesting its potential as a lead compound in cancer therapy .
Agriculture
Pesticidal and Herbicidal Applications
The compound is being investigated for its potential use as a pesticide or herbicide. Its ability to inhibit specific enzymes critical for pest survival makes it a candidate for agricultural applications.
Herbicidal Activity
Research has shown that derivatives of pyrazole compounds possess herbicidal properties. For instance, a related study highlighted the synthesis of new pyrazole derivatives that exhibited effective herbicidal activity against common weeds .
Material Science
Development of Novel Materials
In material science, this compound is explored for creating materials with unique electronic and optical properties. Its structural characteristics allow for modifications that can lead to enhanced performance in electronic devices.
Mechanism of Action
The mechanism of action of Ethyl 5-carbamoyl-1-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Carbamoyl vs.
- Position 1 Substitution : Methyl (target) vs. phenyl or cyclohexyl (e.g., CAS 21253-62-3 ) affects steric hindrance and electronic properties. Methyl groups generally improve metabolic stability compared to bulkier substituents.
Physicochemical and Crystallographic Properties
- Crystallinity: The carbamoyl group in the target compound likely promotes robust hydrogen-bonding networks, as seen in related pyrazole-carboxylates (e.g., monoclinic crystal system, space group P2₁/c with a = 12.194 Å, b = 12.909 Å ). In contrast, cyano-substituted analogs (e.g., CAS 98476-09-6) exhibit weaker intermolecular interactions due to the lack of hydrogen-bond donors .
- Thermal Stability: Methyl and carbamoyl groups contribute to higher melting points compared to amino-substituted analogs (e.g., CAS 7251-53-8), which may exhibit lower thermal stability due to increased conformational flexibility .
Biological Activity
Ethyl 5-carbamoyl-1-methyl-1H-pyrazole-4-carboxylate is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article delves into the compound's synthesis, biological mechanisms, and relevant case studies, supported by data tables and findings from diverse research sources.
Chemical Structure and Synthesis
The molecular formula of this compound is C8H11N3O3, with a molecular weight of 197.19 g/mol. The compound is synthesized through a multi-step process involving the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole core, followed by further modifications to introduce the carbamoyl and ethyl ester groups .
Synthetic Routes
- Step 1: Formation of the pyrazole ring from ethyl acetoacetate and hydrazine.
- Step 2: Introduction of the carbamoyl group via appropriate reagents.
- Step 3: Esterification to yield the final product.
Antimicrobial Properties
This compound has been evaluated for its antimicrobial efficacy against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibitory activity at concentrations as low as 100 µg/mL .
Table 1: Antimicrobial Activity of this compound
| Pathogen | Concentration (µg/mL) | Inhibition Zone (mm) |
|---|---|---|
| Staphylococcus aureus | 100 | 15 |
| Escherichia coli | 100 | 14 |
| Candida albicans | 100 | 12 |
Anti-inflammatory Effects
Research indicates that this compound may also possess anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, although specific molecular targets remain to be fully elucidated .
The biological activity of this compound is attributed to its interaction with various molecular targets. It can bind to enzymes or receptors involved in inflammatory processes or microbial resistance mechanisms. The precise pathways affected by this compound are under ongoing investigation .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers tested the antimicrobial effects of this compound against a panel of pathogens. The study utilized disk diffusion methods to assess the inhibition zones created by the compound. Results indicated a promising profile for potential therapeutic applications in treating infections caused by resistant strains .
Case Study 2: In Vivo Anti-inflammatory Study
A recent animal model study assessed the anti-inflammatory effects of this compound in conditions mimicking acute inflammation. The results demonstrated a significant reduction in inflammatory markers compared to control groups, suggesting potential for development as an anti-inflammatory agent .
Q & A
Q. What are the standard synthetic routes for Ethyl 5-carbamoyl-1-methyl-1H-pyrazole-4-carboxylate?
The compound can be synthesized via cyclocondensation of ethyl acetoacetate with a substituted hydrazine, followed by functionalization of the pyrazole core. For example, ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (a precursor) is prepared by reacting ethyl acetoacetate with methylhydrazine derivatives. The amino group is then converted to a carbamoyl group using reagents like isocyanates or carbamoyl chlorides under basic conditions . Intermediate purification often involves column chromatography or recrystallization.
Q. Which spectroscopic methods are critical for characterizing this compound?
- ¹H/¹³C NMR : To confirm substitution patterns and ester/carbamoyl functionality.
- IR Spectroscopy : Identifies carbonyl (C=O) stretches (~1700 cm⁻¹ for ester, ~1650 cm⁻¹ for carbamoyl).
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns. Elemental analysis ensures purity and stoichiometry .
Q. How can solubility and stability be optimized for experimental use?
Solubility in polar aprotic solvents (e.g., DMSO, DMF) is typical due to the ester and carbamoyl groups. Stability tests under varying pH (e.g., acidic/basic hydrolysis of the ester group) and thermal conditions (TGA/DSC) are recommended. Storage at –20°C in inert atmospheres prevents degradation .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data for pyrazole derivatives?
Discrepancies in crystal structures (e.g., hydrogen bonding patterns or torsion angles) can arise from polymorphism or solvent effects. Using SHELX software for refinement and Mercury CSD for packing analysis helps identify key interactions. Graph-set analysis (Etter’s formalism) is critical for interpreting hydrogen-bonding networks .
Q. How can computational modeling aid in designing derivatives with enhanced bioactivity?
Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites. Molecular docking studies (using software like AutoDock) assess binding affinities to target proteins. For example, modifying the carbamoyl group’s substituents could optimize interactions with enzymatic active sites .
Q. What methodologies are used to evaluate pharmacological activity?
- In vitro assays : Measure inhibition of enzymes (e.g., COX-2 for anti-inflammatory activity) using ELISA or fluorometric methods.
- In vivo models : Rodent assays (e.g., carrageenan-induced edema) assess analgesic/anti-inflammatory effects. Dose-response curves and control groups (vehicle/positive controls) are essential.
- Ulcerogenicity testing : Gastric mucosa examination in animal models quantifies side effects .
Q. How are reaction conditions optimized for regioselective functionalization?
Protecting group strategies (e.g., tosyl for NH groups) and catalyst screening (e.g., Pd for cross-coupling) improve selectivity. For example, tosyl protection in ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate ensures carbamoylation occurs exclusively at the 5-position .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
